Dichloro(methyl)(2-phenylethyl)silane
Overview
Description
Dichloro(methyl)(2-phenylethyl)silane is a clear, colorless to pale yellow liquid with a pungent odor . Its molecular formula is C10H14Cl2Si, and its molecular weight is 239.21 g/mol .
Synthesis Analysis
This compound is used as a raw material for the synthesis of other chemicals, especially in the production of silicone resins and polymers . It is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals .Molecular Structure Analysis
The molecular formula of this compound is C10H14Cl2Si . The molecular weight is 239.21 g/mol .Chemical Reactions Analysis
In the pharmaceutical industry, this compound is used as an intermediate for the synthesis of drugs such as antihistamines, antidepressants, and antipsychotics . It is also used as a coupling agent in peptide synthesis and as a protecting group for amino acids .Physical And Chemical Properties Analysis
This compound has a boiling point of 230-235°C, a flashpoint of 87-89°C, and a density of 1.09 g/cm3 at 25°C . It is stable under normal conditions but may react with water, alcohols, and amines to produce hydrogen chloride .Scientific Research Applications
Synthesis and Structure of Silicon Species : Bockholt et al. (2009) explored the synthesis of chlorosilanes and silicon triflates using dichloro(methyl)silane, among others. These compounds were characterized by NMR spectroscopy and X-ray crystallography, revealing insights into bonding and structural differences depending on the donor type (Bockholt et al., 2009).
Development of Crosslinkable Copolymers : Zimmer et al. (2013) presented new crosslinkable copolymers derived from propylene and silane-functionalized monomers, which were obtained using dichloromethylsilane. These copolymers could be completely crosslinked to form insoluble polymeric material, showcasing potential applications in material science (Zimmer et al., 2013).
Conducting and Thermal Properties of Polysilanes : Li et al. (2007) synthesized polysilanes containing benzophenanthrene groups using dichloromethylsilane. Their study highlighted significant redshifts in ultraviolet absorption wavelengths and strong photoluminescence, indicating applications in materials with specific optical properties (Li et al., 2007).
Surface Hydrophobic Interactions : Cecil (1967) utilized dichlorodimethyl silane-coated glass beads to study hydrophobic interactions. This model system provided a method to understand such interactions in various applications, including material science and biology (Cecil, 1967).
Chemically Modified Silica Gels in Chromatography : Davydov et al. (1981) investigated the surface properties of silica gels modified with dichlorosilanes containing methyl and phenyl groups. Their work has implications for chromatography, particularly in enhancing selectivity and capacity for specific molecules (Davydov et al., 1981).
Silane Networks in Polymer Membranes : Yang et al. (2017) used silane compounds as crosslinkers in polybenzimidazole membranes for high temperature proton exchange applications. This research demonstrated the technical feasibility of such membranes in fuel cell tests (Yang et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
dichloro-methyl-(2-phenylethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKNJPMOJJQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-80-6 | |
Record name | Silane, dichloromethyl(2-phenylethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88002-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044988 | |
Record name | Dichloro(methyl)(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
772-65-6 | |
Record name | Dichloromethylphenethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(methyl)(2-phenylethyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [2-(dichloromethylsilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(methyl)(2-phenylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyl(2-phenylethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORO(METHYL)(2-PHENYLETHYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XT4QT22F3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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